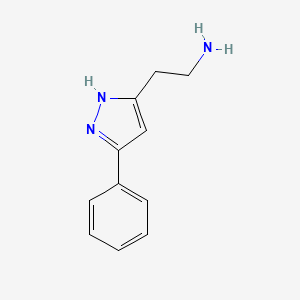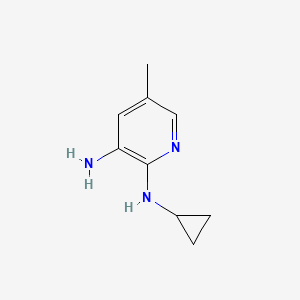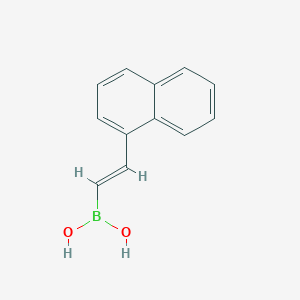
Acide (E)-(2-(naphtalén-1-yl)vinyl)boronique
Vue d'ensemble
Description
(E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acide (E)-(2-(naphtalén-1-yl)vinyl)boronique, comme d'autres acides boroniques, est probablement utilisé en synthèse organique en raison de sa capacité à former des liaisons covalentes stables avec d'autres molécules organiques. Cette propriété le rend précieux pour la création de composés organiques complexes, pouvant servir d'intermédiaire dans la synthèse de produits pharmaceutiques ou d'autres matériaux organiques .
Applications de détection
Les acides boroniques sont connus pour leur capacité à interagir avec les cis-diols, présents dans les sucres. Cette interaction peut être utilisée pour des applications de détection, en particulier pour détecter les taux de glucose dans les soins aux diabétiques. Le composé en question pourrait faire partie de capteurs qui aident à surveiller les taux de glycémie .
Applications biomédicales
La capacité des acides boroniques à se lier à diverses molécules biologiques étend également leur utilisation au domaine biomédical. Ils peuvent être utilisés comme sondes ou capteurs en biologie chimique, aidant éventuellement à la détection de biomarqueurs pour certaines maladies .
Développement de médicaments
Les acides boroniques ont été explorés pour leur utilisation potentielle dans le développement de médicaments. Ils peuvent agir comme inhibiteurs ou modulateurs de processus biologiques, ce qui pourrait faire de l'this compound un candidat pour des projets de découverte et de développement de médicaments .
Détection des glucides
Étant donné l'affinité probable du composé pour les glucides en raison de son groupe acide boronique, il peut être utilisé dans le développement de capteurs sélectifs pour les glucides. Cela pourrait avoir des implications pour la recherche biomédicale et le diagnostic .
Biosenseurs électrochimiques
Le composé pourrait également être incorporé dans des biosenseurs électrochimiques. Les acides boroniques peuvent améliorer la sensibilité de ces dispositifs lorsqu'ils sont combinés à des nanomatériaux tels que des nanoparticules d'or ou de l'oxyde de graphène, ce qui pourrait conduire à des avancées dans les technologies de détection sans marquage .
Mécanisme D'action
Target of Action
They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Mode of Action
The mode of action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid is likely related to its boronic acid component. Boronic acids are known to act as nucleophiles in various reactions . In the context of the Suzuki–Miyaura reaction, boronic acids participate in a transmetalation process, where they are transferred from boron to palladium .
Biochemical Pathways
For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known for their stability and environmental benignity, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Boronic acids are known to participate in various chemical reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
The action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of (E)-(2-(Naphthalen-1-yl)vinyl)boronic acid could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.
Propriétés
IUPAC Name |
2-naphthalen-1-ylethenylboronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJZHUZHGTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=CC2=CC=CC=C21)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721816 | |
| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-97-4 | |
| Record name | [2-(Naphthalen-1-yl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
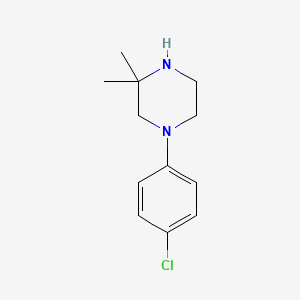
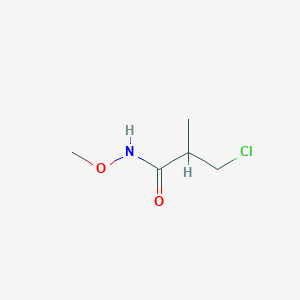


![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)
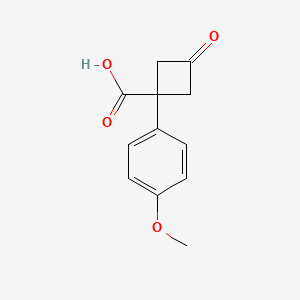
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

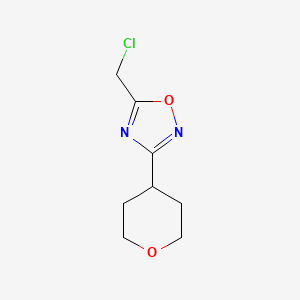
![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)
